N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 3-chloroaniline with a suitable benzimidazole precursor, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the benzimidazole core or the chlorophenyl group.
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, benzimidazole derivatives, including this compound, have shown promise as anticancer agents due to their ability to inhibit enzymes involved in DNA repair . Additionally, they have been investigated for their antimicrobial, antiviral, and anti-inflammatory properties . In the industrial sector, these compounds are used in the development of new materials and as catalysts in various chemical processes .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. One key target is the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA damage repair . The compound inhibits PARP activity by binding to its active site, thereby preventing the repair of damaged DNA and leading to cell death in cancer cells . The intermolecular hydrogen bond interactions and π-π interactions with specific amino acid residues in the active site contribute to its potency .
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide can be compared with other similar benzimidazole derivatives, such as N-(2-chlorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide . While both compounds share a similar core structure, the position of the chlorine atom and the specific functional groups attached to the benzimidazole ring can significantly influence their biological activities and chemical properties
Properties
Molecular Formula |
C17H13ClN4O2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C17H13ClN4O2/c18-10-4-3-5-11(8-10)19-16(24)14-9-15(23)21-17-20-12-6-1-2-7-13(12)22(14)17/h1-8,14H,9H2,(H,19,24)(H,20,21,23) |
InChI Key |
RVHVOALEMYMZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.